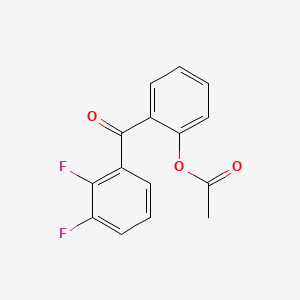

2-Acetoxy-2',3'-difluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

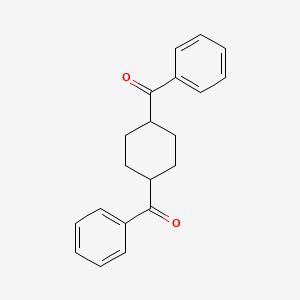

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2’,3’-difluorobenzophenone consists of a benzophenone core with two fluorine atoms and an acetoxy group attached . The exact positions of these groups on the benzophenone core can be determined through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

2-Acetoxy-2’,3’-difluorobenzophenone has a molecular weight of 276.23500 and a density of 1.293g/cm3 . The boiling point is 408.7ºC at 760 mmHg . More detailed physical and chemical properties can be determined through experimental measurements.Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

2-Acetoxy-2',3'-difluorobenzophenone derivatives, specifically hydroxylated benzophenones like 2-hydroxybenzophenone, are used in environmental studies. They serve as UV absorbers and can be detected in environmental water samples. A study by Negreira et al. (2009) developed a method using solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining such compounds in water, highlighting their environmental presence and potential impacts (Negreira et al., 2009).

Photochemistry

Benzophenone derivatives, including this compound, have been studied for their photochemical properties. Plíštil et al. (2006) researched the photochemistry of related compounds, revealing their potential in synthetic organic chemistry due to the selectivity of their photoreactions (Plíštil et al., 2006).

Thermochromic Materials

The development of thermochromic materials also involves benzophenone derivatives. Troyano et al. (2018) reported on coordination polymers with similar structural motifs that exhibit reversible luminescent thermochromic behavior, useful in sensor films (Troyano et al., 2018).

Synthetic Chemistry Applications

In synthetic chemistry, 2,5-dihydro-1,3,4-oxadiazoles, structurally related to this compound, are valuable. Warkentin (2009) described their use in generating carbenes for the synthesis of various target molecules, emphasizing their versatility in chemical syntheses (Warkentin, 2009).

Polymer Synthesis

In polymer science, benzophenone derivatives play a role in developing high-performance polymers. Xiao et al. (2003) synthesized polymers using a fluorinated benzophenone monomer, highlighting the material's solubility and thermal properties, suitable for engineering plastics and membrane materials (Xiao et al., 2003).

Microbial Metabolism Studies

Studies on microbial metabolism have also utilized benzophenone derivatives. Mouttaki et al. (2008) investigated the metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus, offering insights into the metabolism of aromatic acids (Mouttaki et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(2,3-difluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)11-6-4-7-12(16)14(11)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOMBNIXMXLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641591 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890098-64-3 |

Source

|

| Record name | 2-(2,3-Difluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323901.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323902.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323903.png)

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323904.png)

![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)

![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)

![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)